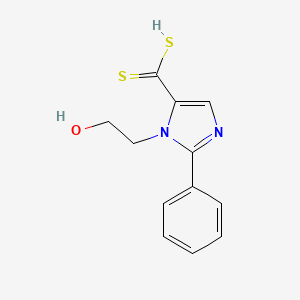
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to the imidazole ring, along with a carbodithioic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(2-oxoethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-2-phenyl-1,2-dihydro-1H-imidazole-5-carbodithioic acid.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets. The compound can bind to metal ions through its imidazole and carbodithioic acid moieties, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazole
- 1,3-Bis(2-hydroxyethyl)imidazole
- 1-Butyl-2,3,4,5-tetramethylimidazole
Uniqueness
1-(2-Hydroxyethyl)-2-phenyl-1H-imidazole-5-carbodithioic acid is unique due to the presence of both a hydroxyethyl group and a carbodithioic acid moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Propiedades
Número CAS |
90173-95-8 |
|---|---|
Fórmula molecular |
C12H12N2OS2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-2-phenylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C12H12N2OS2/c15-7-6-14-10(12(16)17)8-13-11(14)9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,16,17) |
Clave InChI |
WUDOGMYKERDFMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(N2CCO)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

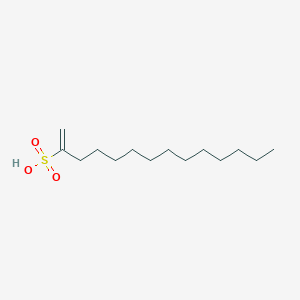
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
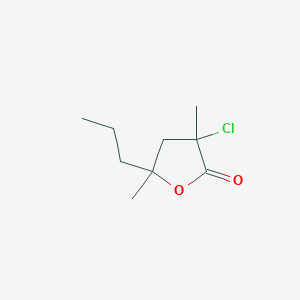
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
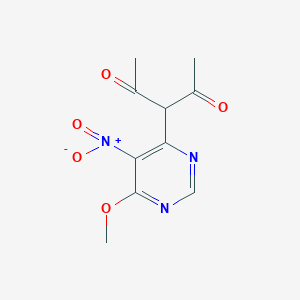

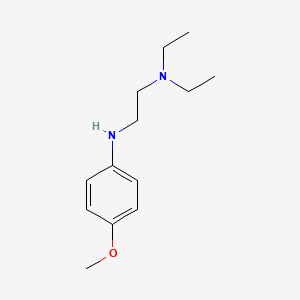
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
